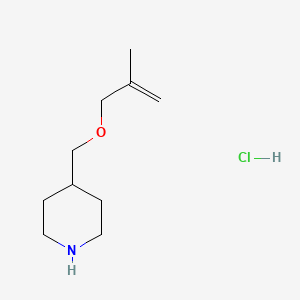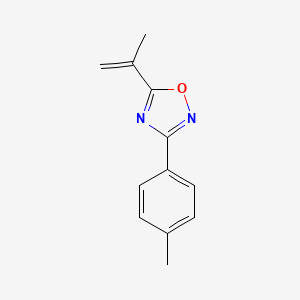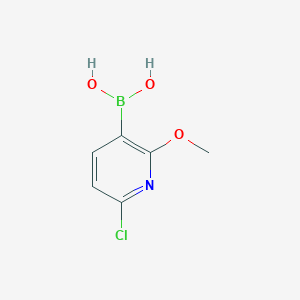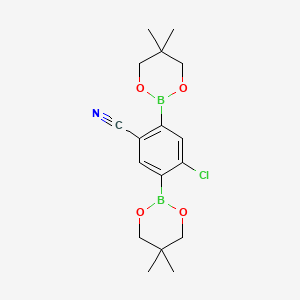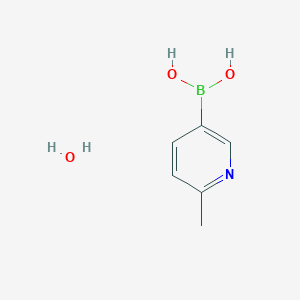![molecular formula C12H12ClNO4 B1487589 3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1221724-63-5](/img/structure/B1487589.png)
3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Vue d'ensemble
Description
3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid, also known as 2-chloro-2-oxoethyl 3-carbamoylpropanoate and abbreviated as COCP, is an organochlorine compound used in scientific research. It is a colorless or white crystalline solid with a molecular weight of 209.58 g/mol. COCP is a carboxylic acid derivative of 2-chlorophenol and is an important intermediate in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
COCP has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various pharmaceuticals, such as the anticonvulsant drug levetiracetam. It has also been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles and thiazoles. In addition, COCP has been used as a reagent for the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).
Mécanisme D'action
The mechanism of action of COCP is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of covalent bonds between the two molecules, resulting in the formation of new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of COCP are not well understood. However, it is believed to have some effect on the metabolism of proteins, lipids, and carbohydrates. It has also been suggested that COCP may have some effect on the immune system, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using COCP in laboratory experiments include its relative low cost, its easy availability, and its low toxicity. Its low toxicity makes it a safer choice than other organochlorine compounds for laboratory use. However, COCP is not very stable, and its reactivity can vary depending on the temperature and pH of the reaction mixture.
Orientations Futures
In the future, it is hoped that further research will be conducted to better understand the mechanism of action of COCP. In addition, further research is needed to investigate its potential effects on the immune system and to explore its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. Finally, further research is needed to investigate the stability of COCP and to develop methods for its safe and efficient use in laboratory experiments.
Propriétés
IUPAC Name |
4-[[2-(2-chlorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFFHXHUVOAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



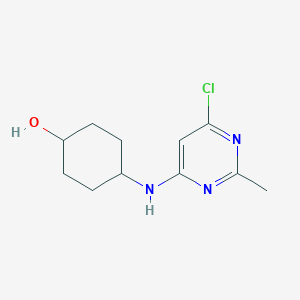
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
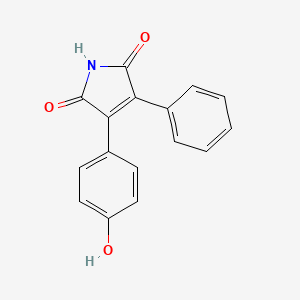
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)
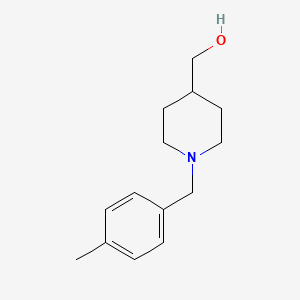
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)


